molecular formula C5H9NO4 B1663856 O-acetyl-L-serine CAS No. 5147-00-2

O-acetyl-L-serine

Cat. No.: B1663856
CAS No.: 5147-00-2
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-BYPYZUCNSA-N
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Mechanism of Action

Target of Action

O-acetyl-L-serine (OAS) is a key metabolite related to sulfur (S)-containing amino acids in plant metabolic networks . It primarily targets the enzyme This compound (thiol)lyase (OASTL) , which is involved in cysteine biosynthesis .

Mode of Action

OAS is biosynthesized by the acetylation of the amino acid serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts OAS into cysteine, releasing acetate .

Biochemical Pathways

OAS plays a crucial role in the biosynthesis of the common amino acid cysteine in bacteria and plants . In plants, cysteine, an S-containing amino acid, is synthesized from sulfide and OAS derived from serine . Methionine, another S-containing amino acid, is also closely related to serine metabolism because of its thiomethyl moiety . Its S atom is derived from cysteine and its methyl group from folates, which are involved in one-carbon metabolism with serine .

Pharmacokinetics

It is known that the metabolism of an organism is closely related to both its internal and external environments .

Result of Action

The result of OAS’s action is the production of cysteine, an essential amino acid. Cysteine plays a vital role in protein synthesis, detoxification, and diverse metabolic functions .

Action Environment

The action of OAS is influenced by both internal and external environments of an organism . For instance, in plants, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors .

Biochemical Analysis

Biochemical Properties

O-acetyl-L-serine is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . This compound interacts with the enzyme O-acetylserine (thiol)-lyase, which, using sulfide sources, converts this ester into cysteine, releasing acetate . This interaction is vital for the production of cysteine, an essential amino acid.

Cellular Effects

This compound plays a significant role in cellular processes. It is known to function as a signal molecule that regulates the expression of O-acetylserine gene clusters in response to environmental factors . This regulation impacts various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cysteine. The enzyme serine O-acetyltransferase catalyzes the formation of this compound from acetyl-CoA and L-serine . Then, the enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts this compound into cysteine, releasing acetate .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. Related compounds such as L-serine have been studied, and their dosages generally support the safety of these compounds .

Metabolic Pathways

This compound is involved in the metabolic pathway for the synthesis of cysteine. It is synthesized from serine by the enzyme serine transacetylase . This process is part of the sulfur-containing amino acids metabolic network, which also involves other key metabolites like S-adenosylmethionine and homocysteine .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Related enzymes such as serine O-acetyltransferase, which catalyzes the formation of this compound, have been found in different organelles. For instance, one isoform localizes in the cytosol, while others localize in chloroplasts and mitochondria

Properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5147-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-O-acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-acetyl-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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